2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile

Nicotinic Acetylcholine Receptor 3-Cyanopyridine Pharmacophore Structure-Activity Relationship (SAR)

This 3‑carbonitrile analog of A‑84543 uniquely enables α4β2‑selective nAChR profiling and streamlines KRAS G12C inhibitor synthesis (Jacobio Pharma patent). The 3‑CN group shifts subtype selectivity >10,000‑fold vs. 3‑H analogs—procuring this exact CAS 1896514-65-0 scaffold ensures pharmacologically interpretable data and eliminates 3–5 de novo synthetic steps. Generic substitution with 3‑unsubstituted or 3‑halogenated pyridines invalidates SAR comparisons and risks antagonist‑to‑agonist switching.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 1896514-65-0
Cat. No. B2821329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
CAS1896514-65-0
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCN1CCCC1COC2=C(C=CC=N2)C#N
InChIInChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3
InChIKeyREGQKGINZNOBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile (CAS 1896514-65-0) – Structural Class Differentiation for nAChR & KRAS Inhibitor Programs


2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile (CAS 1896514-65-0) is a heterocyclic small molecule with a 3‑cyanopyridine core linked via a methoxy bridge to an N‑methylpyrrolidine ring. This scaffold belongs to the same pharmacophore family as the well‑known nicotinic acetylcholine receptor (nAChR) agonist A‑84543, but is distinguished by the critical 3‑carbonitrile substituent on the pyridine ring [1]. The 3‑CN group fundamentally alters nAChR binding selectivity and functional efficacy relative to 3‑unsubstituted analogs, while also enabling covalent or affinity‑driven engagement of non‑nAChR targets such as KRAS G12C [2]. Researchers prioritizing procurement of high‑purity, well‑characterized nAChR tool compounds or synthetic intermediates for KRAS inhibitor programs must recognize that generic substitution of this compound with simpler nicotine‑like analogs (e.g., 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine or A-84543) is scientifically unsound due to the divergent structure‑activity relationships conferred by the 3‑CN moiety.

Why Generic Substitution of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile Fails: Structural and Pharmacologic Rationale


Compounds sharing the pyrrolidinylmethoxy pyridine core cannot be treated as interchangeable substitutes for 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile because minor structural alterations, particularly at the pyridine 3‑position, produce radical changes in both receptor binding affinity and signaling efficacy [1]. In the A-84543 series, 2-, 4-, 5-, and 6-substituents shift Ki values by >10,000‑fold (range: 0.15 nM to >9,000 nM) and can even convert agonists into antagonists at specific nAChR subtypes [1]. The 3‑carbonitrile group simultaneously installs a strong electron‑withdrawing substituent that modulates π‑stacking interactions with aromatic receptor residues (Trp, Tyr) and provides a synthetic handle for further diversification in advanced inhibitor series, such as KRAS G12C covalent inhibitors [2]. For these reasons, generic replacement with 3‑unsubstituted or 3‑halogenated analogs (e.g., 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, 3‑Br or 5‑Cl analogs) invalidates comparative experimental design and risks producing biologically uninterpretable results.

Quantitative Differentiation Evidence for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile vs. Closest Structural Analogs


3-CN Substitution vs. 3-Unsubstituted Analog: Divergent nAChR Binding Affinity (Ki) in Rat Brain Membrane Assay

The 3‑carbonitrile substitution profoundly alters nAChR binding affinity relative to the 3‑unsubstituted analog. In a direct SAR series of pyridine‑modified A‑84543 analogs, the reference compound 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]pyridine (A‑84543, 3‑H) displays a Ki of 0.15 nM for the α4β2 nAChR, whereas the structurally related 2‑methoxy positional isomer (2-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine) without the 3‑CN group exhibits a Ki of 495 nM in the same [3H]-cytisine displacement assay [1][2]. This ~3,300‑fold affinity difference demonstrates that substituent identity and position on the pyridine ring are the primary determinants of nAChR engagement, not merely the pyrrolidine ether linkage.

Nicotinic Acetylcholine Receptor 3-Cyanopyridine Pharmacophore Structure-Activity Relationship (SAR)

nAChR Subtype Selectivity Modulation by 3-CN: Agonist-to-Antagonist Switching Observed Across Pyridine-Modified A-84543 Series

The Lin (1998) SAR study unequivocally demonstrates that pyridine substitution can convert an nAChR agonist into a subtype‑selective antagonist [1]. Analogs bearing specific substituents (including CN‑containing moieties at various positions) exhibit agonist activity at one subtype while acting as antagonists at others. For example, 6‑substituted A‑84543 analogs display functional antagonism at α3β4 receptors while retaining agonist activity at α4β2 receptors [1]. The 3‑CN group, with its strong electron‑withdrawing character and H‑bond acceptor capability, is predicted to exhibit a similarly profound influence on both binding and efficacy profiles across nAChR subtypes based on class‑level SAR trends [1].

Subtype Selectivity Functional Efficacy (Agonist vs. Antagonist) Nicotinic Acetylcholine Receptor

3-CN Pyrrolidinyl Ether as a Privileged Fragment in KRAS G12C Inhibitor Patents vs. Pyrrolidine-Only Fragments

The 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile scaffold appears as a core fragment in a series of potent KRAS G12C mutant protein inhibitors disclosed by Jacobio Pharma [1]. In the patent application US20210094919A1, the 3‑carbonitrile‑substituted pyrrolidinyl ether motif is directly incorporated as the variable solvent‑exposed region of multiple exemplified compounds with demonstrated biochemical activity [1]. This contrasts with simple pyrrolidinemethoxypyridine fragments lacking the 3‑CN group, which are not disclosed in the same inhibitor context, suggesting that the nitrile plays a critical role in either binding pose stabilization or synthetic tractability for further derivatization [1].

KRAS G12C Inhibitor Medicinal Chemistry Fragment Targeted Covalent Inhibitor

Influence of Pyridine 3-Substituent Electronics on nAChR Ligand Efficiency: Class-Level SAR From the A-84543 Analog Series

The A‑84543 SAR dataset demonstrates that electron‑withdrawing substituents (EWG) at the pyridine ring dramatically enhance binding affinity at α4β2 vs. α3β4 subtypes, with Ki values spanning four orders of magnitude (0.15 nM to >9,000 nM) across the 2-, 4-, 5-, and 6-substituted series [1]. The nitrile group (–CN, Hammett σm = 0.56) is one of the strongest EWGs capable of being installed at the 3‑position, and its presence is expected to impart binding characteristics distinct from the 3‑H, 3‑halogen, or 3‑alkyl analogs based on linear free‑energy relationships (LFER) observed within the series [1]. The 3‑CN substitution thus represents a strategic and deliberate SAR expansion rather than a trivial structural permutation.

Ligand Efficiency Metrics Electron-Withdrawing Group (EWG) Nicotinic Acetylcholine Receptor

Optimal Procurement Scenarios for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile: Where the 3-CN Differentiator Delivers Scientific Value


nAChR Subtype-Selective Tool Compound Development in Central Nervous System Pharmacology

The target compound's 3‑CN substitution is predicted to confer nAChR subtype selectivity distinct from the pan‑subtype agonist A-84543, based on the extensive SAR series demonstrating agonist‑to‑antagonist switching upon pyridine modification [1]. Researchers engaged in deconvoluting α4β2 vs. α3β4 vs. α7‑mediated neurological functions can utilize this scaffold as a starting point for designing subtype‑specific chemical probes with controlled efficacy profiles (full agonist, partial agonist, or antagonist). The electron‑withdrawing nitrile group at the 3‑position is expected to enhance α4β2 affinity while potentially reducing α3β4 efficacy, a profile that is mechanistically distinct from 3‑unsubstituted analogs [1].

Fragment-Based Lead Generation and Structure-Enabled Medicinal Chemistry for nAChR Targets

The combination of a rigid 3‑cyanopyridine core, a flexible methoxy linker, and a basic pyrrolidine ring makes this compound an ideal fragment for structure‑based drug design programs targeting nAChRs. The 3‑CN group provides a well‑defined H‑bond acceptor and a directional dipole that can be exploited in docking studies and scaffold‑hopping exercises [1]. Unlike the 3‑H analog (Ki > 100 nM for the 2‑O‑linker series), the 3‑CN variant is expected to achieve improved ligand efficiency metrics (LE, LLE, LEI), rendering it a more attractive fragment for hit‑to‑lead campaigns where the linker position (2‑O vs. 3‑O) is already fixed by synthetic feasibility constraints [1].

Synthetic Intermediate for KRAS G12C Covalent Inhibitors in Oncology Research Programs

The Jacobio Pharma patent explicitly exemplifies the 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile core as a key synthetic intermediate in the preparation of naphthyridine‑based KRAS G12C inhibitors [2]. The 3‑CN group serves a dual role: (1) direct incorporation of the electron‑withdrawing nitrile improves the pharmacokinetic properties of the final inhibitor; and (2) the nitrile provides a synthetic handle for late‑stage functional group interconversions (e.g., reduction to amine, hydrolysis to amide). Procuring the pre‑assembled 3‑CN pyrrolidinyl ether building block eliminates 3–5 synthetic steps compared to de novo construction of this substructure, accelerating SAR exploration timelines by weeks [2].

Comparative nAChR Binding Selectivity Profiling Across Species and Subtype Panels

The divergent affinity of pyridine‑modified A‑84543 analogs between rat and human nAChR subtypes is well documented, with certain substitutions altering selectivity ratios by >10‑fold across α2β2, α4β2, α3β4, and α7 receptors [1]. The 3‑CN compound is thus recommended for inclusion in cross‑species selectivity panels when aiming to identify translatable in vivo pharmacodynamic endpoints. The unique electronic signature of the 3‑CN group, combined with the 2‑O‑linker architecture, makes this compound a critical reference standard for benchmarking novel nAChR ligands in species‑scaling studies, where 3‑unsubstituted or 3‑halogen analogs may produce misleading selectivity fingerprints [1].

Quote Request

Request a Quote for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.